molecular formula C21H24O8 B211215 Desoxyrhaponticin

Desoxyrhaponticin

Cat. No.: B211215
M. Wt: 404.4 g/mol
InChI Key: MFMQRDLLSRLUJY-DXKBKAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxyrhaponticin is a natural stilbene glycoside extracted from the roots of Rheum tanguticum Maxim, a traditional Chinese medicinal plant. It is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties .

Mechanism of Action

Target of Action

Desoxyrhaponticin, also known as Deoxyrhapontin, is a bioactive compound found in the Rheum genus . It primarily targets Fatty Acid Synthase (FAS) and glucose transport in the small intestine and kidney . FAS plays a crucial role in the biosynthesis pathway of fatty acids in cancer cells , while glucose transport is essential for controlling postprandial hyperglycemia in diabetes .

Mode of Action

This compound interacts with its targets primarily through hydrophobic interactions and hydrogen-bond interactions . This interaction is a dynamic binding process with high intensity . It inhibits intracellular FAS activity and downregulates FAS expression in human breast cancer MCF-7 cells . In terms of glucose transport, it inhibits glucose transport in the small intestine and glucose reabsorption in the kidney .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound inhibits the M1 polarization of RAW264.7 macrophages via this pathway .

Result of Action

This compound has been shown to have anti-inflammatory effects . It inhibits the M1 polarization of RAW264.7 macrophages . It also has potential applications in controlling postprandial hyperglycemia in diabetes and in the prevention and treatment of cancer .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia . For instance, it has been shown to repress the invasion and migration abilities and EMT process of tongue squamous cell carcinoma cells under a hypoxic environment in vitro . .

Chemical Reactions Analysis

Desoxyrhaponticin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Desoxyrhaponticin is similar to other stilbene glycosides such as rhaponticin, resveratrol, and piceatannol. it is unique in its specific biological activities and molecular targets. For example:

This compound stands out due to its potent inhibition of fatty acid synthase and its specific action on the PI3K/AKT/mTOR pathway .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQRDLLSRLUJY-DXKBKAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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